4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride
Overview
Description
“4’,4’-dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-ylmethanamine hydrochloride” is a chemical compound with the CAS Number: 1432679-84-9 . It has a molecular weight of 251.8 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N.ClH/c1-14(2)7-8-15(9-11(15)10-16)13-6-4-3-5-12(13)14;/h3-6,11H,7-10,16H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.8 . It’s a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.Scientific Research Applications
Synthesis and Rearrangement Reactions
Research by Bayrak et al. (2018) delves into the synthesis and rearrangement reactions of spiro[cyclopropane-1,1'-naphthalene] derivatives. They explored the reactions of benzyne with ester derivatives of spiro[2.4]hepta-4,6-dien-1-ylmethanol, leading to various rearrangement products. These reactions are pivotal for understanding the chemical behavior of spiro[cyclopropane-1,1'-naphthalene] compounds and their potential applications in creating new chemical entities (Bayrak et al., 2018).
New Synthetic Approaches
Arrault et al. (2001) described a new synthetic approach to naphtho[1,2‐b]furan and 4′‐Oxo‐Substituted Spiro[cyclopropane‐1,1′(4′H)‐naphthalene] derivatives. This one-step synthesis from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate showcases the versatility in synthesizing spiro compounds, highlighting their significance in chemical synthesis and the possibility of discovering new materials or pharmaceuticals (Arrault et al., 2001).
Synthesis of Spiro[cyclopropane -1,3' -oxindole] Derivatives
Yong et al. (2007) reported the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives. These compounds, synthesized through diastereoselective cyclopropanation reactions, hold potential for various applications in medicinal chemistry and material science, reflecting the broad utility of spiro[cyclopropane-1,1'-naphthalene] frameworks in scientific research (Yong et al., 2007).
Dimerization and Annulation Reactions
Novikov and Tomilov (2013) explored the dimerization of dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate in the presence of GaCl3, leading to various annulation products. These findings contribute to the understanding of complex reaction mechanisms and the synthesis of novel compounds with potentially unique properties and applications (Novikov & Tomilov, 2013).
Safety and Hazards
Properties
IUPAC Name |
(1,1-dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-14(2)7-8-15(9-11(15)10-16)13-6-4-3-5-12(13)14;/h3-6,11H,7-10,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYNFNWAPPIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC2CN)C3=CC=CC=C31)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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